molecular formula C23H18N4O3 B12538823 N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide

Cat. No.: B12538823
M. Wt: 398.4 g/mol
InChI Key: JJXNJZYCEOBRIC-MFKUBSTISA-N
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Description

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide typically involves the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with pyridine-2-carboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with DNA and inhibit topoisomerases sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C23H18N4O3/c1-15(25-26-22(29)18-12-7-8-14-24-18)20-21(28)17-11-5-6-13-19(17)27(23(20)30)16-9-3-2-4-10-16/h2-14,28H,1H3,(H,26,29)/b25-15+

InChI Key

JJXNJZYCEOBRIC-MFKUBSTISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Origin of Product

United States

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